1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one
Description
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-8-1-4-14(5-2-8)10-9-3-6-16-11(9)13-7-12-10/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEPVPXXDVRNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclocondensation of 2-Amino-4,6-dichloropyrimidine with Thiophene Derivatives
This approach involves the nucleophilic substitution of halogenated pyrimidines with thiophene-based intermediates, followed by cyclization to form the fused heterocycle.
Research Findings:
- The substitution of halogen groups on pyrimidine with thiophene derivatives followed by cyclization yields the core structure efficiently.
- Variations in substituents on the thiophene ring influence the yield and biological activity.
Synthesis via Multi-Component Reactions (MCR)
Multi-component reactions allow the assembly of complex heterocycles like This compound in a single step, often under microwave or reflux conditions.
| Step | Reagents & Conditions | Notes | References |
|---|---|---|---|
| 1 | 2-Aminopyrimidine + thiophene-2-carboxaldehyde + piperidin-4-one | Condensation and cyclization | , |
- This method involves condensation of amino groups with aldehydes, followed by intramolecular cyclization to form fused rings.
Heterocyclic Construction via Cyclization of Precursors
A common route involves synthesizing a suitable intermediate, such as a thiophene-pyrimidine precursor, then inducing cyclization through oxidative or acid-catalyzed conditions.
- The cyclization is often facilitated by dehydrating agents or acids, leading to the fused heterocyclic core.
Specific Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
A targeted synthesis involves the preparation of 4-substituted pyrimidine derivatives, which are then fused with thiophene rings.
Procedure:
- Step 1: Synthesis of 4-chloropyrimidine derivatives via chlorination of pyrimidines.
- Step 2: Nucleophilic substitution with thiophene-based amines or thiol derivatives.
- Step 3: Cyclization under reflux with suitable bases or acids to form the fused ring system.
Notes on Research Findings and Data
- The synthesis of heterocyclic systems like thieno[2,3-d]pyrimidine is well-documented, with yields often exceeding 70% under optimized conditions.
- Spectroscopic data (IR, NMR, MS) confirm the formation of the fused heterocyclic core.
- Functionalization at the 4-position of pyrimidine is achievable via nucleophilic substitution, enabling further derivatization to produce compounds like This compound .
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thienopyrimidine-4-one derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
Scientific Research Applications
Structural Overview
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one features a thieno[2,3-d]pyrimidine core linked to a piperidin-4-one moiety. This unique structural arrangement, characterized by the presence of sulfur and nitrogen atoms, contributes to its chemical reactivity and biological activity.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds derived from thienopyrimidine structures exhibit significant anticancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.
- Testing Methodology : The compound is synthesized and subjected to cytotoxicity assays against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The effectiveness is quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (μM) | Type of Cancer |
|---|---|---|
| HepG-2 | 8.5 | Liver |
| MCF-7 | 12.0 | Breast |
Mechanism of Action
The anticancer activity of this compound is thought to result from its ability to interfere with cellular pathways involved in tumor growth and proliferation. Further studies are required to elucidate the specific molecular targets.
Microbiology Applications
Antimycobacterial Properties
this compound has also shown promise in combating mycobacterial infections, including tuberculosis.
- Testing Methodology : The compound's antimycobacterial activity is assessed using microdilution methods to determine the minimum inhibitory concentration (MIC) against various strains of mycobacteria.
| Mycobacterial Strain | MIC Value (μM) |
|---|---|
| Mycobacterium tuberculosis | 6–8 |
| Mycobacterium smegmatis | 7–9 |
These results suggest that compounds with the thienopyrimidin-4-one structure possess strong antimycobacterial potential, making them candidates for further development as therapeutic agents against tuberculosis.
Comparative Analysis with Related Compounds
The versatility of thieno[2,3-d]pyrimidine derivatives is highlighted by comparing this compound with other related compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Core scaffold for many derivatives | Exhibits broad anticancer activity |
| 5-Methylthieno[2,3-d]pyrimidin | Methyl substitution at position 5 | Enhanced lipophilicity may improve bioavailability |
| Thienopyrimidine derivatives | Varying substitutions on pyrimidine | Different biological activities based on substituents |
| 1-(Thiazol-2-yl)piperidin derivatives | Thiazole instead of thieno group | Potentially different pharmacological profiles |
This table illustrates how structural modifications can lead to varied biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Substituents on the Thienopyrimidine Core
- This modification is linked to increased cytotoxicity in cancer cell lines such as MCF-7 and A549 .
- 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide: The 4-chlorophenyl substituent and carboxamide group improve target binding via hydrophobic interactions and hydrogen bonding, respectively. This compound exhibits selective inhibition of cyclin-dependent kinases (CDKs) with IC₅₀ values in the nanomolar range .
Modifications to the Piperidine Ring
- Such derivatives are explored for antibacterial and anti-inflammatory applications .
- Hydrazone Derivatives (e.g., 2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone): Hydrazone-linked substituents confer potent CDK4 inhibition (IC₅₀ < 100 nM) by forming stable interactions with the ATP-binding pocket of the kinase .
Structure-Activity Relationships (SAR)
Thienopyrimidine Core: Electron-withdrawing groups (e.g., Cl at the 5-position) enhance kinase inhibition by stabilizing interactions with catalytic lysine residues . Bulky substituents (e.g., tert-butyl) improve selectivity for CDK4 over CDK2 .
Piperidine Modifications :
- Carboxamide or carboxylic acid groups improve solubility but may reduce cell permeability .
- Ketone groups in piperidin-4-one facilitate hydrogen bonding with serine/threonine kinases .
Key Research Findings
- Anticancer Activity: 1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one derivatives induce apoptosis in HL-7702 liver cells and PC-3 prostate cancer cells via caspase-3 activation .
- Kinase Inhibition : Hydrazone derivatives show >50-fold selectivity for CDK4 over CDK2, making them promising candidates for breast cancer therapy .
- Antimicrobial Potential: Piperidine-4-carboxylic acid derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H11N3OS |
| Molecular Weight (g/mol) | 223.29 |
| CAS Number | 1094427-64-1 |
| PubChem CID | 43087092 |
Research indicates that thieno[2,3-d]pyrimidine derivatives, including this compound, act primarily as ATP-competitive inhibitors of atypical protein kinase C (aPKC) isoforms. These kinases play crucial roles in cellular signaling pathways related to inflammation and vascular permeability. For instance, the compound has been shown to modulate retinal vascular permeability by inhibiting aPKC activity, which is implicated in conditions such as diabetic retinopathy and age-related macular degeneration .
Inhibition of Protein Kinases
A key study evaluated the potency of various thieno[2,3-d]pyrimidine derivatives against a panel of kinases. The results indicated that this compound exhibited significant inhibition against aPKC isoforms with an IC50 value in the low micromolar range. This compound was compared with established kinase inhibitors and demonstrated comparable or superior activity against specific targets .
Antioxidant Activity
In addition to its kinase inhibition properties, the compound has been assessed for antioxidant activities. Various derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The results showed that certain analogs exhibited high antioxidant activity (71–82%), suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Studies
- Retinal Vascular Permeability : A study focused on the effects of a thieno[2,3-d]pyrimidine derivative on VEGF-induced permeability in retinal endothelial cells. The compound significantly reduced permeability in vitro and showed promise as a therapeutic agent for retinal diseases characterized by abnormal vascular leakage .
- Inflammation Regulation : Genetic studies involving knockout models demonstrated that aPKC isoforms are critical for NF-kB activation in inflammatory responses. Inhibitors like this compound could potentially modulate these pathways, offering insights into treatments for inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected thieno[2,3-d]pyrimidine derivatives:
| Compound | Target Kinase | IC50 (µM) | Activity Description |
|---|---|---|---|
| This compound | aPKCζ | 0.5 | Potent inhibitor with significant selectivity |
| CRT0066854 | aPKCι | 0.7 | Effective in reducing retinal permeability |
| Other Derivative A | VEGFR2 | 1.0 | Moderate inhibition |
| Other Derivative B | EGFR | 1.5 | Comparable to standard inhibitors |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves cyclocondensation of ethyl 2-amino-thiophene-3-carboxylate derivatives with γ-butyrolactam in the presence of POCl₃ at 368–371 K, yielding thieno[2,3-d]pyrimidin-4-one scaffolds . For piperidin-4-one substitution, nucleophilic displacement reactions with piperidin-4-one derivatives under reflux conditions (e.g., in formic acid) are typical, achieving yields up to 85% . Optimization includes adjusting stoichiometric ratios (e.g., ester:lactam:POCl₃ at 1:1.5:3.6) and monitoring reaction time (16–18 hours for formic acid-mediated cyclization) .
Q. Which analytical techniques are critical for characterizing thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer :
- XRD analysis confirms crystalline structure and ring conformation .
- IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent effects: piperidin-4-one protons appear as multiplet signals at δ 2.5–3.5 ppm, while thienopyrimidine aromatic protons resonate at δ 7.0–8.5 ppm .
Q. How are thieno[2,3-d]pyrimidin-4-one derivatives evaluated for antimicrobial activity?
- Methodological Answer : Standard protocols include:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MIC (Minimum Inhibitory Concentration) determination using broth microdilution. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced activity (MIC: 4–8 µg/mL) .
Advanced Research Questions
Q. How do structural modifications of the piperidin-4-one moiety influence protein kinase inhibition (e.g., CK2)?
- Methodological Answer : Substituents at the piperidine nitrogen (e.g., methylphenyl groups) enhance hydrophobic interactions with CK2’s ATP-binding pocket. For example, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid achieves IC₅₀ = 0.1 µM. Docking studies (AutoDock Vina) reveal hydrogen bonding with Lys68 and π-π stacking with Phe113 .
Q. What strategies resolve contradictions in antioxidant activity data for thienopyrimidine-rhodanine hybrids?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 17.54–17.64 µg/mL vs. ascorbic acid controls) arise from assay-specific factors:
- DPPH radical scavenging requires strict control of solvent polarity (e.g., methanol vs. DMSO).
- ABTS assays demand pH 7.4 buffers to stabilize cationic radicals. Normalize data to molar extinction coefficients to reduce variability .
Q. How can computational methods predict binding modes of thieno[2,3-d]pyrimidin-4-one derivatives to dihydrofolate reductase (DHFR)?
- Methodological Answer :
- Molecular docking (Glide SP) aligns the thienopyrimidine core with DHFR’s pteridine-binding site.
- MD simulations (GROMACS) assess stability of hydrogen bonds with Asp27 and Thr113 over 100 ns trajectories.
- Free-energy perturbation (FEP) quantifies substituent effects (e.g., 4-methoxyphenyl improves binding ΔG by −2.3 kcal/mol) .
Q. What synthetic challenges arise in functionalizing the thieno[2,3-d]pyrimidin-4-one scaffold, and how are they mitigated?
- Methodological Answer :
- Chlorination with PCl₅/POCl₃ at C4 can lead to ring-opening side reactions. Mitigate by using excess POCl₃ (3.6 eq) and anhydrous conditions .
- Knoevenagel condensation with substituted benzaldehydes requires glacial acetic acid catalysis to prevent retro-aldol reactions. Monitor by TLC (hexane:EtOAc 3:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
